molecular formula C10H9NO2S B13627728 (S)-Methyl 2-isothiocyanato-2-phenylacetate

(S)-Methyl 2-isothiocyanato-2-phenylacetate

Cat. No.: B13627728
M. Wt: 207.25 g/mol
InChI Key: SCWSLEVKFWIFPI-VIFPVBQESA-N
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Description

(S)-Methyl 2-isothiocyanato-2-phenylacetate is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-isothiocyanato-2-phenylacetate typically involves the reaction of (S)-methyl 2-amino-2-phenylacetate with a suitable isothiocyanate reagent. One common method is the reaction with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide at room temperature, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less toxic reagents and solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-isothiocyanato-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dimethylformamide, dichloromethane, and acetonitrile.

    Catalysts: Bases such as triethylamine or pyridine.

Major Products:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-isothiocyanato-2-phenylacetate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: (S)-Methyl 2-isothiocyanato-2-phenylacetate is unique due to the combination of the isothiocyanate group and the phenylacetate moiety.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl (2S)-2-isothiocyanato-2-phenylacetate

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)9(11-7-14)8-5-3-2-4-6-8/h2-6,9H,1H3/t9-/m0/s1

InChI Key

SCWSLEVKFWIFPI-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)N=C=S

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N=C=S

Origin of Product

United States

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